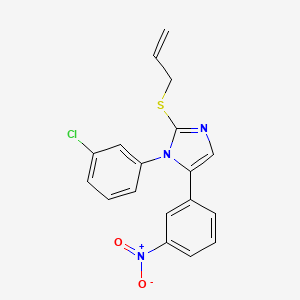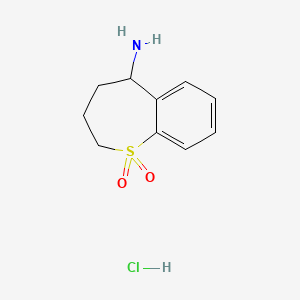![molecular formula C20H16N2O2S B2518408 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-12-6](/img/structure/B2518408.png)
1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, including antithrombotic, anticancer, and antimicrobial activities. The structure of the compound suggests that it may have similar properties to those observed in related compounds, such as antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones and thiazolo[3,2-a]pyrimidine-3,5-diones, which have been synthesized and tested for various biological activities .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine compounds has been reported using various methods. For instance, the antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones were synthesized from enamines through thermal fusion with ureas, leading to unexpected esters alongside the desired pyrimidine diones . Similarly, thiazolo[3,2-a]pyrimidine-3,5-dione derivatives were synthesized and their structures confirmed through IR, NMR, and mass spectrum analyses . Although the exact synthesis method for the compound is not provided, these studies suggest that similar synthetic routes involving cyclization reactions and subsequent functional group transformations could be employed .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of substituents on the rings can significantly influence the compound's biological activity. For example, the introduction of a benzyl group and other substituents has been shown to affect the antimicrobial activity of related compounds . The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and hydrolysis. For example, alkylation reactions have been used to introduce alkyl groups into the thieno[3,2-d]pyrimidine system, which can lead to compounds with antimicrobial activity . Cyclization reactions are fundamental in constructing the core pyrimidine ring, as seen in the synthesis of fluorescent benzo[4,5]thieno[3,2-d]pyrimidine derivatives . Hydrolysis reactions can be used to modify functional groups, as demonstrated in the synthesis of 1H-pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and fluorescence, are influenced by the nature of the substituents on the core ring system. For instance, the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine derivatives have been studied, revealing that specific substituents can enhance fluorescence . These properties are important for the potential application of these compounds as fluorescent probes or in other optical applications. The antimicrobial activity of these compounds is also a key chemical property, with some derivatives showing activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of thieno[3,2-d]pyrimidine derivatives, including compounds similar to 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, involves cyclization reactions and has been explored to create a variety of bioactive molecules. For example, research by Kim and Kim (2000) on 3-alkylamino-5-arylthiophenes showcases methodologies that could potentially be applied to the synthesis of related thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of thieno[3,2-d]pyrimidine as a core structure for the development of various functionalized compounds (Kim & Kim, 2000).
Potential Therapeutic Applications
Several studies have investigated the therapeutic potential of thieno[3,2-d]pyrimidine derivatives. For instance, Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative that acts as a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This finding suggests that derivatives of thieno[3,2-d]pyrimidine, including 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, could have significant implications in the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).
Chemical Properties and Reactions
The structural and chemical properties of thieno[3,2-d]pyrimidine derivatives are subjects of interest due to their implications in synthesis and drug design. For example, the study of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides by Vasilin et al. (2015) presents insights into the reactions of similar compounds, which could be relevant for understanding the chemical behavior of 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (Vasilin et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Thienopyrimidines are a class of compounds with diverse biological activities, and there is ongoing research into their potential uses. This specific compound, with its unique set of substituents, could be an interesting target for future study.
Please note that this is a general analysis based on the structure of the molecule. For a detailed and accurate analysis, experimental data and further research would be required. If you have access to a laboratory or research facility, they may be able to provide more specific information. Always remember to follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
1-benzyl-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEOYJZOTWEORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

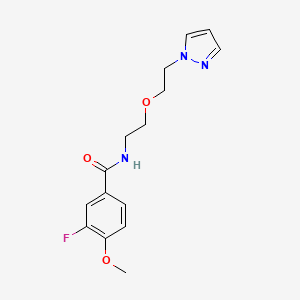
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
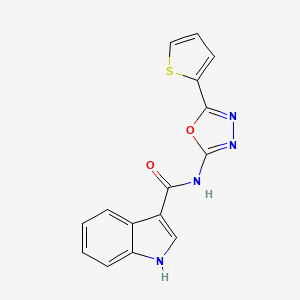
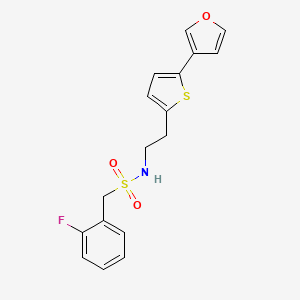
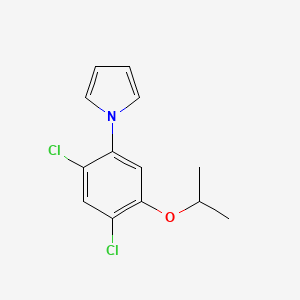
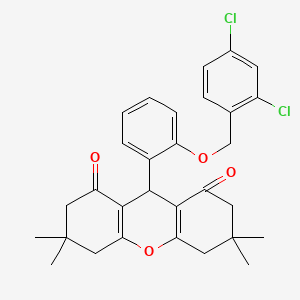
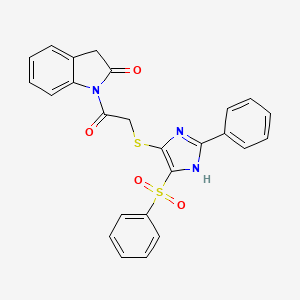
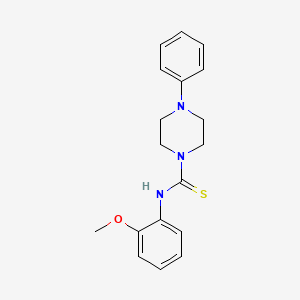
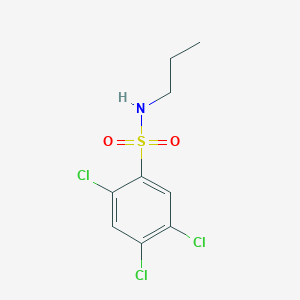
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
